Technical Whitepaper: 3-Pyridin-3-ylpropanoyl Chloride Hydrochloride
Technical Whitepaper: 3-Pyridin-3-ylpropanoyl Chloride Hydrochloride
CAS 141307-20-2 | Handling, Stability, and Synthetic Utility
Executive Summary
3-Pyridin-3-ylpropanoyl chloride (typically isolated as the hydrochloride salt, CAS 141307-20-2) is a critical acylating agent used in the synthesis of pyridine-containing pharmaceuticals and agrochemicals.[1] Unlike simple aliphatic acid chlorides, this compound possesses a unique "Janus-faced" reactivity profile: it contains a nucleophilic pyridine nitrogen and an electrophilic acyl chloride moiety within the same structure.
This dual nature dictates its stability profile. As a free base, the compound is prone to rapid intermolecular self-acylation , leading to polymerization. Consequently, it is almost exclusively synthesized, stored, and utilized as the hydrochloride salt. This guide provides a definitive technical framework for the synthesis, stabilization, and application of this reagent, ensuring high-fidelity outcomes in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-(Pyridin-3-yl)propanoyl chloride hydrochloride |
| Common Name | 3-Pyridinepropionyl chloride HCl |
| CAS Number | 141307-20-2 (HCl salt) / Free base is transient |
| Parent Acid CAS | 3724-19-4 (3-(3-Pyridyl)propionic acid) |
| Molecular Formula | C₈H₈ClNO • HCl (Salt form) |
| Molecular Weight | 206.07 g/mol (Salt) / 169.61 g/mol (Free Base) |
| Physical State | Hygroscopic off-white to yellow solid (Salt) |
| Solubility | Soluble in DCM, CHCl₃ (with decomposition if wet); reacts with water/alcohols. |
Stability & Reactivity Mechanisms[9]
The Self-Acylation Hazard (The "Free Base" Trap)
The primary stability challenge is the basicity of the pyridine ring (pKa ~5.2 for conjugate acid). If the hydrochloride protection is removed (e.g., by adding triethylamine before the acyl chloride reacts with the target nucleophile), the free pyridine nitrogen of one molecule can attack the acyl chloride carbonyl of another.
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Mechanism: Intermolecular Nucleophilic Acyl Substitution.
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Outcome: Formation of an acyl-pyridinium polymer/oligomer, rendering the reagent inactive and forming an insoluble tar.
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Prevention: Maintain the reagent as the protonated HCl salt until the moment of reaction with the target nucleophile.
Hydrolytic Instability
Like all acyl chlorides, this compound reacts violently with moisture to regenerate the parent acid and release HCl gas. The presence of the pyridine ring can autocatalyze this hydrolysis if any free base is present, as pyridine acts as a nucleophilic catalyst for acyl transfer.
Visualization: Stability & Decomposition Pathways
Figure 1: The stability landscape of 3-Pyridin-3-ylpropanoyl chloride. Note the critical divergence at the "Free Base" stage leading to polymerization.
Synthesis & Handling Protocol
Preparation from Parent Acid
Since the commercial availability of the acid chloride is limited due to stability, in situ generation is the gold standard.
Reagents:
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3-(3-Pyridyl)propionic acid (1.0 eq)
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Thionyl Chloride (SOCl₂) (5.0 eq or as solvent)
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Catalytic DMF (1-2 drops)
Protocol:
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
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Addition: Charge the flask with 3-(3-Pyridyl)propionic acid. Add Thionyl Chloride dropwise. (Note: Excess SOCl₂ serves as both reagent and solvent).
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Activation: Add 1-2 drops of dry DMF (dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate, facilitating chloride transfer.
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Reaction: Reflux the mixture at 75-80°C for 2-3 hours. Evolution of SO₂ and HCl gas indicates reaction progress.
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Isolation:
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Cool to room temperature.
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Concentrate in vacuo to remove excess SOCl₂.
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Crucial Step: Co-evaporate with anhydrous toluene (2x) or dichloromethane to remove trace thionyl chloride and HCl gas.
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Result: The residue is the HCl salt of the acid chloride. Use immediately or store under Argon at -20°C.
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Application in Amide Coupling
To couple this acid chloride with an amine (R-NH₂) without triggering polymerization:
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Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in dry DCM/THF at 0°C.
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Suspend the Acid Chloride HCl salt in dry DCM (do not add base to this suspension directly).
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Add the Acid Chloride suspension slowly to the amine/base mixture.
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Why? This ensures the acid chloride is deprotonated in the presence of the capturing amine nucleophile, favoring the desired intermolecular reaction over self-polymerization.
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Experimental Workflow Diagram
Figure 2: Optimized workflow for generating and utilizing the acid chloride in a single synthetic sequence.
Safety & Toxicology
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Corrosivity: The compound hydrolyzes to release HCl gas, which causes severe skin burns and eye damage.
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Inhalation: Inhalation of vapors (from hydrolysis) can cause respiratory edema.
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PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and face shield. All operations must be performed in a functioning fume hood.
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Quenching: Quench excess reagent by slowly adding to a stirred mixture of ice and saturated sodium bicarbonate solution.
References
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ChemicalRegister. (n.d.). 3-Pyridinepropanoyl chloride, hydrochloride (CAS 141307-20-2).[1] Retrieved March 1, 2026, from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 259624, 3-(3-Pyridyl)propionic acid. Retrieved March 1, 2026, from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved March 1, 2026, from [Link]
